8-[4-(3-methoxyphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(3-methoxyphenoxy)butoxy]quinoline is a complex organic compound that belongs to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-methoxyphenoxy)butoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The butoxy chain and methoxyphenoxy group are then introduced through nucleophilic substitution reactions, often using alkyl halides and phenols as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-methoxyphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core or the side chains, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, phenols, and bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
8-[4-(3-methoxyphenoxy)butoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 8-[4-(3-methoxyphenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
8-hydroxyquinoline: A derivative with significant antimicrobial and chelating properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial drug with a similar structure
Uniqueness
8-[4-(3-methoxyphenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its ability to interact with biological targets, potentially leading to improved therapeutic efficacy and selectivity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-[4-(3-methoxyphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-22-17-9-5-10-18(15-17)23-13-2-3-14-24-19-11-4-7-16-8-6-12-21-20(16)19/h4-12,15H,2-3,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCORDNBNXWOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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